(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
Overview
Description
Synthesis Analysis
The synthesis of related indole compounds involves various catalytic systems and reaction conditions. For example, the oxidative cyclization of amino alcohols catalyzed by a CpIr complex has been demonstrated to synthesize indole derivatives from 2-aminophenethyl alcohols, showing the versatility of iridium-catalyzed reactions in synthesizing complex indole structures (Fujita et al., 2002). Similarly, the synthesis of 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes via 5-exo-digonal double cyclization reactions highlights the creativity in constructing indole-based molecules (Ishikawa et al., 2017).
Molecular Structure Analysis
The structural elucidation of indole derivatives often employs X-ray crystallography, revealing intricate details about molecular geometry and intermolecular interactions. For instance, the crystal structures of (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate have been determined, showcasing the utility of X-ray diffraction in understanding the molecular structure of indole compounds (Li et al., 2008).
Chemical Reactions and Properties
Indole derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential for further modification. For example, the Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols demonstrates the complex reactions indole compounds can undergo, involving multiple C-H, C-C, and C-N bond cleavage and formation (Li et al., 2015).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific data for "(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol" is not provided, the analysis of similar compounds can offer valuable insights.
Chemical Properties Analysis
Indole compounds exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. The synthesis and structural evaluation of 5-Methyl-6-acetyl substituted indole and gramine highlight the chemical versatility of indole-based structures (Kukuljan et al., 2016).
Scientific Research Applications
Synthesis and Pharmacological Properties
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol and its derivatives have been extensively studied in the context of synthesis and pharmacological properties. For instance, Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating their potential as urease inhibitors and therapeutic agents in drug designing programs (Nazir et al., 2018). Similarly, Jansen et al. (2014) identified indothiazinone, an indolyl thiazolyl ketone, in a novel myxobacterial strain, revealing its antimicrobial properties (Jansen et al., 2014).
Chemical Analysis and Structural Studies
Chemical analysis and structural studies of (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol derivatives have been conducted to understand their properties better. Shang et al. (2011) synthesized (S)-ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate and determined its crystal structure, which provided insights into the structural characteristics of these compounds (Shang et al., 2011).
Biological Activities and Potential Applications
A range of biological activities and potential applications of (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol derivatives have been explored. Qu et al. (2006) synthesized metal complexes with derivatives of this compound, studying their anti-inflammatory, antibacterial, and antitumor activities in vitro (Qu et al., 2006). In a different approach, Kim et al. (2011) investigated the chemo-biological preparation of the chiral building block (R)-4-acetoxy-2-methyl-1-butanol using Pseudomonas putida, demonstrating its high enantioselectivity and chemical yield (Kim et al., 2011).
Photophysical Properties
The photophysical properties of (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol derivatives have also been a subject of research. Hershberger et al. (1981) studied the fluorescence emission of 3-methylindole/1-butanol exciplexes in 1-heptane, revealing insights into the exciplex formation and emission characteristics of indole compounds (Hershberger et al., 1981).
Synthetic Applications
The synthetic applications of (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol and its derivatives have been explored extensively. Slaett et al. (2005) investigated various synthetic applications of 3-(cyanoacetyl)indoles, demonstrating their utility as starting materials for preparing a range of derivatives (Slaett et al., 2005).
Safety And Hazards
Future Directions
The future directions in the field of indole derivatives are vast. They are a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and that show multidirectional pharmacological activity . The development of new methods of synthesis of heterocycles is an active area of research .
properties
IUPAC Name |
(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRKMFRRDQIRV-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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